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Compound of Interest

Compound Name: Ipolamiide

Cat. No.: B1207568 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data of the iridoid glycoside, Ipolamiide. This guide is intended for researchers, scientists, and

professionals in the field of drug development and natural product chemistry, providing a

centralized resource for its spectroscopic characterization.

Ipolamiide, a naturally occurring iridoid glycoside, has been the subject of interest for its

potential biological activities. The structural elucidation and confirmation of such compounds

heavily rely on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a

comprehensive overview of the key spectroscopic data for Ipolamiide, presented in a

structured format for ease of reference and comparison. Furthermore, it outlines detailed

experimental protocols for acquiring such data, offering a practical resource for researchers.

Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly

employed for the analysis of polar, thermally labile molecules like Ipolamiide. The mass

spectrum provides crucial information about the molecular weight and elemental composition of

the compound.
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Ion Observed m/z

[M+Na]⁺ 429

[M+H]⁺ 407

[M-H]⁻ 405

Table 1: ESI-MS data for Ipolamiide.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic

molecules. For Ipolamiide, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for

assigning the chemical structure. The data presented below is a compilation from various

spectroscopic studies.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.
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Carbon Atom Chemical Shift (δ) ppm

1 98.4

3 142.1

4 110.2

5 78.9

6 42.5

7 59.1

8 77.5

9 47.1

10 22.4

11 168.1

OCH₃ 51.7

1' 99.8

2' 74.5

3' 77.9

4' 71.3

5' 78.1

6' 62.5

Table 2: ¹³C NMR chemical shifts for Ipolamiide. Data referenced from Damtoft, S., et al.

(1981)[1].

¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals information about the protons in the molecule, including their

chemical environment, connectivity (through coupling constants), and spatial proximity.
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Proton(s)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

H-1 5.25 d 2.0

H-3 7.42 s

H-5 3.20 m

H-6a 2.15 m

H-6b 1.90 m

H-7 2.55 m

H-9 2.80 m

H-10 1.20 d 7.0

OCH₃ 3.70 s

H-1' 4.65 d 8.0

Table 3: ¹H NMR chemical shifts and coupling constants for Ipolamiide. Data compiled from

literature sources.

Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are crucial. The

following sections outline standardized procedures for obtaining the NMR and MS data for

Ipolamiide.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of purified Ipolamiide in 0.5 mL of a suitable deuterated

solvent (e.g., methanol-d₄, CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Sweep width: Typically 0-10 ppm.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Sweep width: Typically 0-200 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2 seconds.

2D NMR Experiments: For complete structural assignment, various 2D NMR experiments

such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed

using standard instrument parameters.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of Ipolamiide (approximately 10-100 µg/mL) in a solvent suitable

for ESI, such as methanol or acetonitrile/water.

The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Instrumentation and Parameters:
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Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source is required. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are

preferred for accurate mass measurements.

Ionization Mode: Both positive and negative ion modes should be tested to determine the

optimal ionization for Ipolamiide.

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using

a syringe pump or through a liquid chromatography (LC) system.

MS Parameters:

Capillary voltage: 3-4 kV.

Source temperature: 100-150 °C.

Desolvation gas flow: Adjusted to optimize signal intensity.

Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion of interest (e.g.,

[M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) with an

inert gas (e.g., argon or nitrogen). The collision energy should be varied to obtain a

comprehensive fragmentation pattern.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

Ipolamiide, from sample isolation to data interpretation.
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A flowchart illustrating the general workflow for the spectroscopic analysis of Ipolamiide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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